

Application Notes and Protocols for the Quantification of Pyrimidine-5-ol

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Compound of Interest

Compound Name: 2-(Dimethylamino)-4-phenylpyrimidin-5-ol

CAS No.: 107361-61-5

Cat. No.: B14319352

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Introduction: The Significance of Pyrimidine-5-ol Quantification

The pyrimidine ring is a fundamental heterocyclic aromatic compound, forming the core structure of essential biomolecules like the nucleobases cytosine, thymine, and uracil.^{[1][2]} Its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.^{[3][4][5]} Pyrimidine-5-ol, a hydroxylated derivative, and its analogues are of significant interest in drug discovery and development. Accurate and precise quantification of pyrimidine-5-ol is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and for understanding its role in various biological processes.

This comprehensive guide provides detailed, field-proven protocols for the robust quantification of pyrimidine-5-ol in two common sample types: bulk pharmaceutical ingredients and human plasma. The methodologies are designed to be self-validating, grounded in established scientific principles and regulatory standards.

Physicochemical Properties of Pyrimidine-5-ol

A thorough understanding of the analyte's physicochemical properties is critical for method development. Key properties of pyrimidine-5-ol are summarized below.

Property	Value	Source
Molecular Formula	C ₄ H ₄ N ₂ O	[6][7]
Molecular Weight	96.09 g/mol	[6]
Melting Point	212-214°C	[7]
logP	-0.4	[6]
pKa	Data not readily available, but the hydroxyl group imparts acidic properties.	
Storage	Keep in a dark place, sealed in dry conditions, at 2-8°C.[8]	

The high polarity (indicated by a negative logP) of pyrimidine-5-ol suggests that reversed-phase chromatography with a highly aqueous mobile phase will be a suitable approach for its separation.

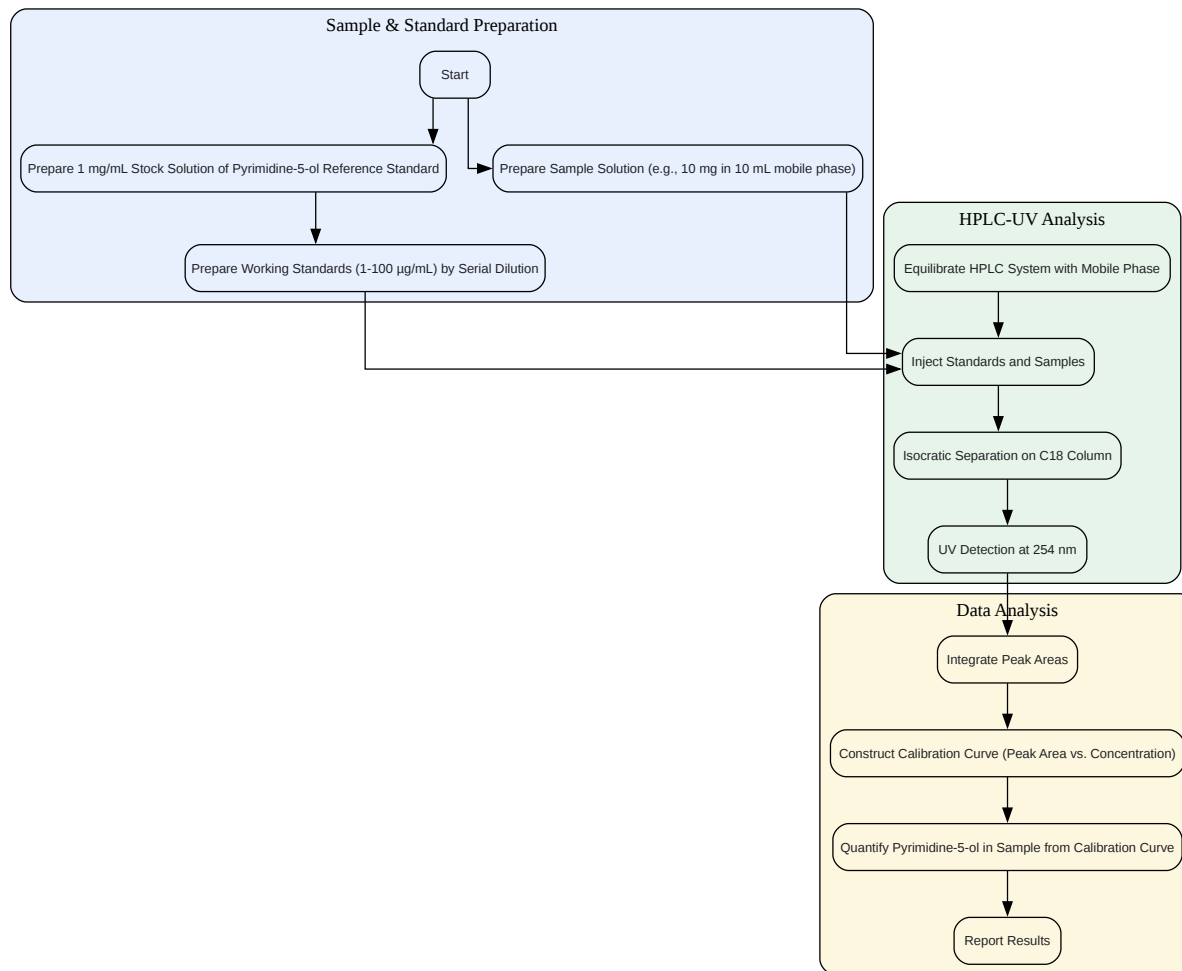
Method 1: Quantification of Pyrimidine-5-ol in Bulk Pharmaceutical Ingredient by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is designed for the accurate determination of the purity and concentration of pyrimidine-5-ol in its solid form or in simple formulations where high sensitivity is not the primary requirement.

Causality Behind Experimental Choices

- Reversed-Phase HPLC: Given the polar nature of pyrimidine-5-ol, a C18 reversed-phase column is selected to provide sufficient retention and separation from potential impurities.[4]
[9]
- UV Detection: The aromatic nature of the pyrimidine ring results in strong UV absorbance, making UV detection a simple, robust, and cost-effective method for quantification. A detection wavelength of 254 nm is a common choice for aromatic compounds.[10]
- Mobile Phase: A buffered mobile phase is crucial for ensuring the consistent ionization state of the analyte, leading to reproducible retention times. An ammonium formate buffer at pH 3.0 is chosen to promote the protonation of any residual basic sites on the silica-based column, minimizing peak tailing. Acetonitrile is a common organic modifier that provides good peak shape for many heterocyclic compounds.[9]

Experimental Workflow



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Caption: Workflow for HPLC-UV quantification of pyrimidine-5-ol.

Detailed Protocol

1. Materials and Reagents:

- Pyrimidine-5-ol reference standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)
- Ammonium formate (analytical grade)
- Formic acid (analytical grade)
- Ultrapure water

2. Instrumentation:

- HPLC system with a UV detector
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

3. Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size)[9]
- Mobile Phase: A mixture of 20 mM ammonium formate buffer (pH 3.0, adjusted with formic acid) and acetonitrile in a ratio of 90:10 (v/v).[9]
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μL
- Column Temperature: 30°C
- Detection: UV at 254 nm[10]

4. Preparation of Solutions:

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of pyrimidine-5-ol reference standard and dissolve it in 10 mL of the mobile phase.[9]
- Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[9]

5. Sample Preparation:

- Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of pyrimidine-5-ol.
- Transfer the powder to a 10 mL volumetric flask and dissolve it in the mobile phase.
- Sonicate for 10 minutes to ensure complete dissolution.[9]
- Filter the solution through a 0.45 µm syringe filter prior to injection.

6. Data Analysis and System Suitability:

- Construct a calibration curve by plotting the peak area of the working standards against their concentrations. A linear regression with a correlation coefficient (r^2) of ≥ 0.999 is expected.
- The concentration of pyrimidine-5-ol in the sample is determined using the equation of the line from the calibration curve.
- System suitability parameters such as theoretical plates, tailing factor, and repeatability of injections should be monitored to ensure the validity of the analytical run.

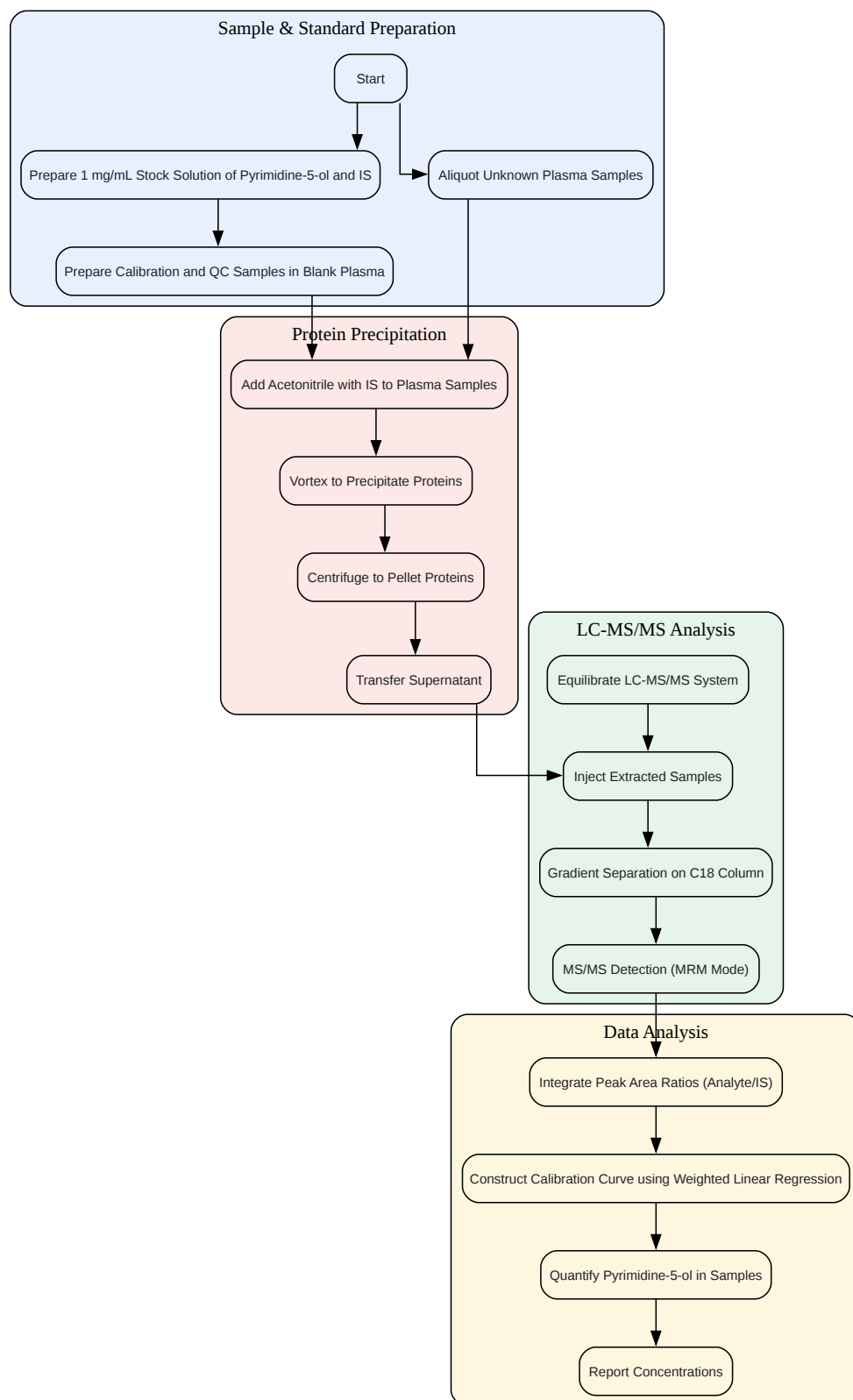
Method 2: Quantification of Pyrimidine-5-ol in Human Plasma by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of pyrimidine-5-ol in a complex biological matrix like human plasma, making it ideal for pharmacokinetic studies.[9]

Causality Behind Experimental Choices

- **LC-MS/MS:** This technique is chosen for its superior sensitivity and selectivity, which are essential for accurately measuring low concentrations of drugs in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) minimizes interferences from endogenous plasma components.[\[3\]](#)[\[11\]](#)
- **Protein Precipitation:** This is a simple and effective method for sample cleanup, removing the majority of proteins from the plasma sample that would otherwise interfere with the analysis and damage the analytical column. Acetonitrile is an efficient solvent for protein precipitation. [\[3\]](#)
- **Internal Standard (IS):** The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.
- **Gradient Elution:** A gradient elution is employed to effectively separate the analyte from early-eluting endogenous components and to ensure the column is cleaned of late-eluting compounds between injections.[\[3\]](#)

Experimental Workflow



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Caption: Workflow for LC-MS/MS quantification of pyrimidine-5-ol in plasma.

Detailed Protocol

1. Materials and Reagents:

- Pyrimidine-5-ol reference standard ($\geq 98\%$ purity)
- Stable isotope-labeled pyrimidine-5-ol (e.g., $^{13}\text{C}_2, ^{15}\text{N}$ -pyrimidine-5-ol) as internal standard (IS)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Control human plasma (K_2EDTA)

2. Instrumentation:

- LC-MS/MS system (e.g., a UPLC system coupled to a triple quadrupole mass spectrometer)
- Analytical balance
- Volumetric flasks and pipettes
- Microcentrifuge

3. LC-MS/MS Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm particle size)[3]
- Mobile Phase A: 0.1% formic acid in water[3]
- Mobile Phase B: 0.1% formic acid in acetonitrile[3]
- Gradient Elution:
 - 0-0.5 min: 5% B

- 0.5-3.0 min: 5% to 95% B
- 3.0-4.0 min: 95% B
- 4.0-4.1 min: 95% to 5% B
- 4.1-5.0 min: 5% B
- Flow Rate: 0.4 mL/min[3]
- Injection Volume: 5 μ L
- Column Temperature: 40°C[3]
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Data Acquisition: Multiple Reaction Monitoring (MRM)
 - Note: MRM transitions must be optimized experimentally. Hypothetical transitions are provided below.
 - Pyrimidine-5-ol: m/z 97.1 \rightarrow 70.1 (precursor \rightarrow product ion)
 - Internal Standard: e.g., m/z 100.1 \rightarrow 72.1

4. Preparation of Solutions:

- Stock Solutions (1 mg/mL): Prepare separate stock solutions of pyrimidine-5-ol and the IS in methanol.
- Working Standard and QC Solutions: Prepare working solutions by serial dilution of the stock solutions. These are then used to spike blank plasma to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

5. Sample Preparation (Protein Precipitation):

- To 50 μ L of plasma sample (standard, QC, or unknown), add 150 μ L of acetonitrile containing the internal standard (e.g., at 10 ng/mL).[9]

- Vortex for 1 minute to precipitate proteins.[9]
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[9]

6. Data Analysis:

- Calculate the peak area ratio of the analyte to the IS.
- Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted ($1/x^2$) linear regression.[9]
- Determine the concentration of the analyte in the unknown samples from the calibration curve.[9]

Method Validation

Both analytical methods described should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[12][13][14]

Key Validation Parameters

Validation Parameter	HPLC-UV	LC-MS/MS	Rationale
Specificity	Yes	Yes	To ensure the method accurately measures the analyte without interference from other components.[15]
Linearity	Yes	Yes	To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[15]
Range	Yes	Yes	The concentration interval over which the method is precise, accurate, and linear.
Accuracy	Yes	Yes	The closeness of the measured value to the true value, often expressed as percent recovery.[13][15]
Precision (Repeatability & Intermediate Precision)	Yes	Yes	To demonstrate the consistency of results for repeated analyses under the same and different conditions (e.g., different days, analysts).
Limit of Detection (LOD)	Recommended	Yes	The lowest concentration of analyte that can be reliably detected.

Limit of Quantitation (LOQ)	Yes	Yes	The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness	Yes	Yes	The ability of the method to remain unaffected by small, deliberate variations in method parameters. [15]

The validation process must be formally documented, with predefined acceptance criteria for each parameter.[\[15\]](#) For example, precision is often considered acceptable if the relative standard deviation (%RSD) is $\leq 2\%$.[\[15\]](#)

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of pyrimidine-5-ol in both bulk pharmaceutical ingredients and human plasma. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation in accordance with ICH guidelines is a critical and mandatory step to ensure the integrity and quality of the generated data.

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